Dimethoxy vs. Des-Methoxy: Physicochemical Comparison
The 4,5-dimethoxy substitution on the benzoate ring of the target compound (CAS 833428-94-7) confers a computed XLogP3 of 2.8 and a TPSA of 87 Ų, compared with an estimated XLogP3 of approximately 3.0–3.2 and a TPSA of approximately 64–72 Ų for the non-dimethoxy analog methyl 2-[3-(5-methylfuran-2-yl)propanamido]benzoate (C16H17NO4, MW 287.31), which lacks the two methoxy oxygen atoms [1][2]. The 4,5-dimethoxy pattern increases hydrogen bond acceptor count from 4 to 6, adding polar surface area while maintaining moderate lipophilicity—a combination that places the target compound in a distinct region of drug-like chemical space compared to its des-methoxy comparator. The increased TPSA of the target compound (87 vs. ~68 Ų) predicts moderately lower passive membrane permeability while the added methoxy groups may enhance aqueous solubility through additional hydrogen bonding capacity [1].
| Evidence Dimension | Physicochemical property comparison (XLogP3, TPSA, HBA count) |
|---|---|
| Target Compound Data | XLogP3 2.8, TPSA 87 Ų, HBA 6, rotatable bonds 8, MW 347.4 g/mol |
| Comparator Or Baseline | Methyl 2-[3-(5-methylfuran-2-yl)propanamido]benzoate (non-dimethoxy analog): estimated XLogP3 ~3.0–3.2, TPSA ~64–72 Ų, HBA 4, MW 287.31 g/mol |
| Quantified Difference | ΔTPSA ≈ +15–23 Ų; ΔHBA = +2; ΔMW = +60.1 g/mol; ΔXLogP3 ≈ −0.2 to −0.4 |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release; XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
These physicochemical differences affect solubility, permeability, and target-binding profiles, meaning the non-dimethoxy analog cannot be assumed to produce equivalent biological readouts in cell-based or biochemical assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2146372, Methyl 4,5-dimethoxy-2-[3-(5-methylfuran-2-yl)propanamido]benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/833428-94-7. Accessed 30 Apr 2026. View Source
- [2] Mol-Instincts. Methyl 2-[3-(5-methylfuran-2-yl)propanamido]benzoate SDF/Mol File, C16H17NO4, MW 287.31048 g/mol. https://www.molinstincts.com. Accessed 30 Apr 2026. View Source
